molecular formula C6H11O7P B14353089 2-(Dimethoxyphosphoryl)butanedioic acid CAS No. 92780-64-8

2-(Dimethoxyphosphoryl)butanedioic acid

Cat. No.: B14353089
CAS No.: 92780-64-8
M. Wt: 226.12 g/mol
InChI Key: MHYBTUDDHCNROR-UHFFFAOYSA-N
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Description

2-(Dimethoxyphosphoryl)butanedioic acid is an organophosphorus compound with the molecular formula C6H11O7P It is characterized by the presence of a butanedioic acid backbone with a dimethoxyphosphoryl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethoxyphosphoryl)butanedioic acid typically involves the reaction of butanedioic acid derivatives with dimethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the economic viability of the production process. Purification steps, such as crystallization or distillation, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxyphosphoryl)butanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into lower oxidation state products.

    Substitution: The dimethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine oxide derivatives.

Scientific Research Applications

2-(Dimethoxyphosphoryl)butanedioic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug formulations.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Dimethoxyphosphoryl)butanedioic acid involves its interaction with molecular targets, such as enzymes or receptors. The dimethoxyphosphoryl group can form covalent bonds with active sites, leading to inhibition or activation of enzymatic activity. The pathways involved may include phosphorylation or dephosphorylation processes, which are critical in regulating cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Succinic Acid:

    Malathion: An organophosphorus insecticide with a similar phosphoric acid ester structure.

    Dimethyl Phosphite: A precursor used in the synthesis of 2-(Dimethoxyphosphoryl)butanedioic acid.

Uniqueness

This compound is unique due to the presence of the dimethoxyphosphoryl group, which imparts distinct chemical and biological properties

Properties

CAS No.

92780-64-8

Molecular Formula

C6H11O7P

Molecular Weight

226.12 g/mol

IUPAC Name

2-dimethoxyphosphorylbutanedioic acid

InChI

InChI=1S/C6H11O7P/c1-12-14(11,13-2)4(6(9)10)3-5(7)8/h4H,3H2,1-2H3,(H,7,8)(H,9,10)

InChI Key

MHYBTUDDHCNROR-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(CC(=O)O)C(=O)O)OC

Origin of Product

United States

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